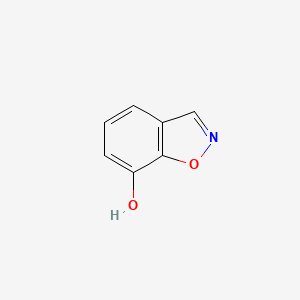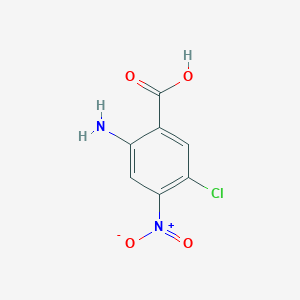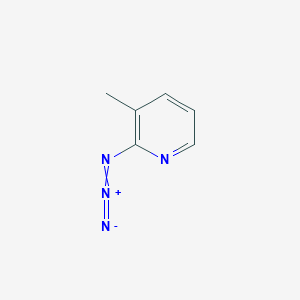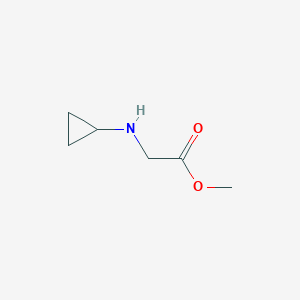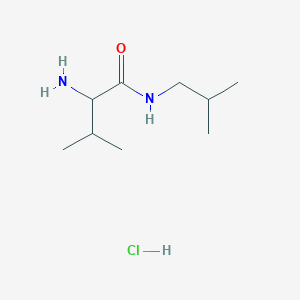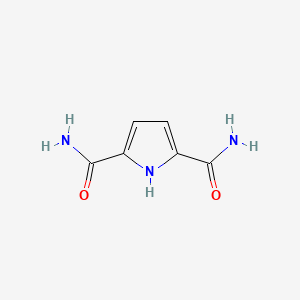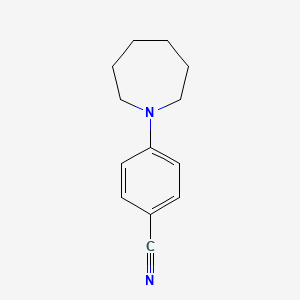
4-(アゼパン-1-イル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepan-1-yl)benzonitrile: is an organic compound with the molecular formula C13H16N2. It is characterized by a benzonitrile group attached to an azepane ring. This compound is typically a white or off-white crystalline solid with low solubility in water but is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and analgesic effects.
Medicine: Potential use in drug development for neurological disorders such as epilepsy and chronic pain.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Azepan-1-yl)benzonitrile involves the reaction of benzoyl chloride with 1-aminocyclohexane, followed by a cyanation reaction . The reaction conditions typically include:
Step 1: Reacting benzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine.
Step 2: Cyanation of the resulting intermediate using a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of 4-(Azepan-1-yl)benzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Azepan-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The azepane ring can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of azepane oxides.
Reduction: Conversion to 4-(Azepan-1-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives.
作用機序
The mechanism of action of 4-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be mediated through modulation of neurotransmitter systems or ion channels in the nervous system. The exact molecular targets and pathways are still under investigation, but it is believed to affect neuronal excitability and synaptic transmission.
類似化合物との比較
4-(Piperidin-1-yl)benzonitrile: Similar structure with a piperidine ring instead of an azepane ring.
4-(Morpholin-4-yl)benzonitrile: Contains a morpholine ring in place of the azepane ring.
4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness: 4-(Azepan-1-yl)benzonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or pyrrolidine can influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
4-(azepan-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDHYKVSWOBHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617152 |
Source


|
| Record name | 4-(Azepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162377-67-5 |
Source


|
| Record name | 4-(Azepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
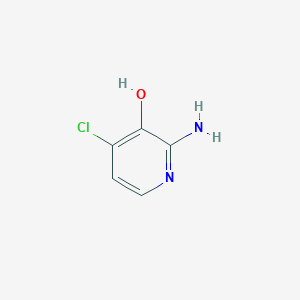
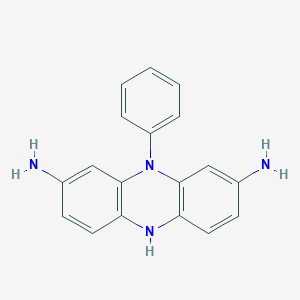
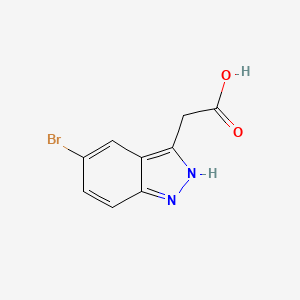
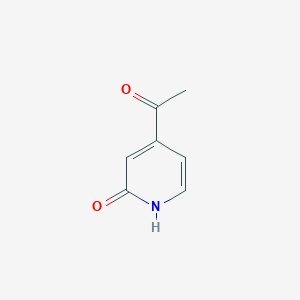
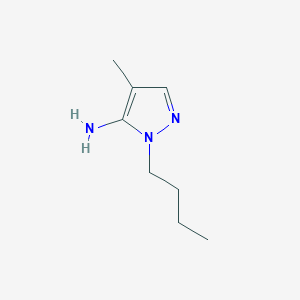
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
